3,4-dichloro-N-quinolin-3-ylbenzamide
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Overview
Description
3,4-Dichloro-N-(quinolin-3-yl)benzamide is a chemical compound that belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring and a quinoline moiety attached to the amide nitrogen. Benzamides are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-quinolin-3-ylbenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with quinoline-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(quinolin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-Dichloro-N-(quinolin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-quinolin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase or topoisomerase, leading to the disruption of bacterial replication .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(quinolin-3-yl)benzamide
- 4-Chloro-N-(quinolin-3-yl)benzamide
- 3,4-Dichloro-N-(quinolin-2-yl)benzamide
Uniqueness
3,4-Dichloro-N-(quinolin-3-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the quinoline moiety, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at the 3 and 4 positions can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C16H10Cl2N2O |
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Molecular Weight |
317.2 g/mol |
IUPAC Name |
3,4-dichloro-N-quinolin-3-ylbenzamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21) |
InChI Key |
KYMBBNLGCHYGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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